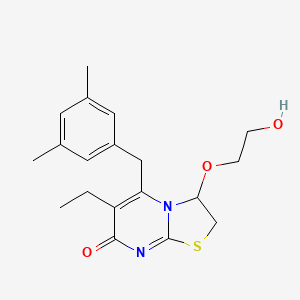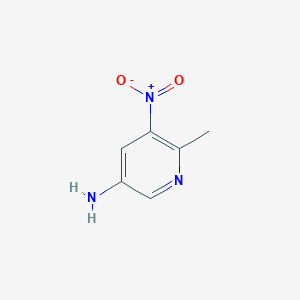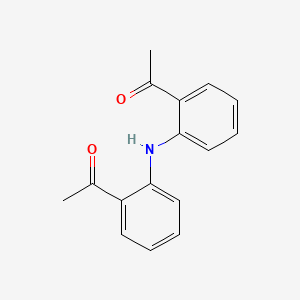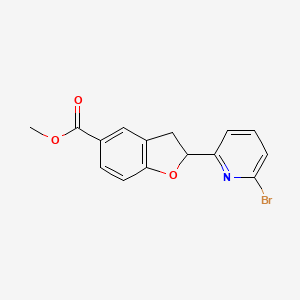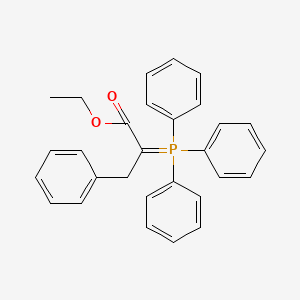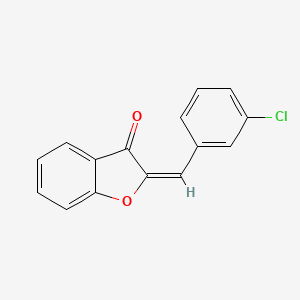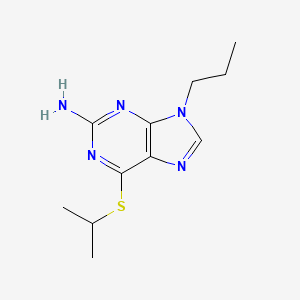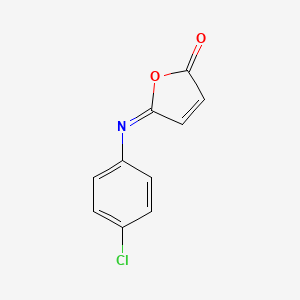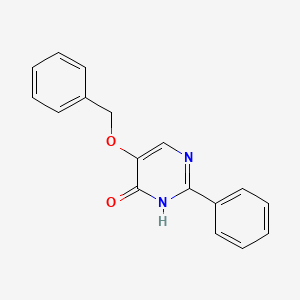
5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are integral to several biologically active compounds, including nucleic acids, nucleotides, and nucleosides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one typically involves the Suzuki coupling reaction. This method includes the coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of PdCl2(PPh3)2 and 0.5 M aqueous Na2CO3 in water at 80°C . The intermediate 2-benzyloxy-5-bromopyrimidines are synthesized by reacting 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of Cs2CO3 in a CH3CN:DMF (1:1) mixture .
Industrial Production Methods
化学反応の分析
Types of Reactions
5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids or aldehydes.
Substitution: Nucleophilic aromatic substitution can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic aromatic substitution often uses reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products
Oxidation: Benzoic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one has several applications in scientific research:
作用機序
The mechanism of action of 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes involved in DNA replication or repair, thereby exerting cytotoxic effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,5-Disubstituted Pyrimidines: These compounds share a similar pyrimidine core and have been studied for their cytotoxic activity.
5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione: This compound has shown promising antifungal activity and is structurally related due to the benzyloxy substitution.
Uniqueness
5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
13922-55-9 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
2-phenyl-5-phenylmethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H14N2O2/c20-17-15(21-12-13-7-3-1-4-8-13)11-18-16(19-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20) |
InChIキー |
WXFACPZNERNEQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CN=C(NC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




